(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea
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Overview
Description
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate under controlled conditions to form the thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form strong interactions with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea: Similar structure but with a urea moiety instead of thiourea.
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)guanidine: Contains a guanidine group, offering different reactivity and binding properties.
Uniqueness
The presence of trifluoromethyl groups in ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea imparts unique chemical properties, such as increased stability and lipophilicity, which are not as pronounced in similar compounds. This makes it particularly valuable in applications requiring robust and versatile chemical behavior.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPDTNXZGWVLK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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